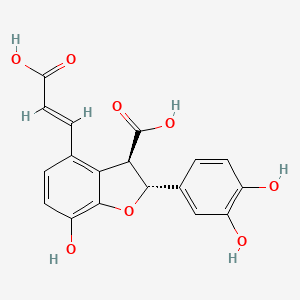

Przewalskinic acid A

Übersicht

Beschreibung

Przewalskinic acid A is a rare, water-soluble phenolic acid found primarily in the herb Salvia przewalskii Maxim. It is known for its potent antioxidant activities and potential protective effects against brain and heart damage caused by ischemia-reperfusion . The compound is highly biologically active and has been the subject of various scientific studies due to its therapeutic potential .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Das Biotransformationsprozess beinhaltet die Verwendung eines rohen Enzyms, das aus dem Aspergillus oryzae D30s-Stamm gewonnen wird . Das Enzym hydrolysiert Salvianolic Säure B zu Przewalskinsäure A und Danshensu. Der Herstellungsprozess umfasst folgende Schritte:

- Hydrolyse von Salvianolic Säure B unter Verwendung des rohen Enzyms.

- Konzentration der Przewalskinsäure A- und Danshensu-Lösungen durch Vakuumverdampfung.

- Reinigung mittels Ultra-Performance-Flüssigchromatographie-Massenspektrometrie (UPLC-MS) und Kernspinresonanz (NMR)-Techniken .

Industrielle Produktionsmethoden: Die industrielle Produktion von Przewalskinsäure A folgt einem ähnlichen Biotransformationsprozess. Das rohe Enzym aus Aspergillus oryzae wird zur Hydrolyse von Salvianolic Säure B verwendet, wodurch Przewalskinsäure A mit einer Reinheit von 91,0% und einer Ausbeute von über 86% erhalten wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Przewalskinsäure A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die phenolische Struktur der Przewalskinsäure A macht sie anfällig für Oxidationsreaktionen, die zur Bildung von Chinonen und anderen Oxidationsprodukten führen können.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Formen zu erhalten.

Substitution: Przewalskinsäure A kann Substitutionsreaktionen eingehen, insbesondere an den phenolischen Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden, darunter Halogene und Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Chinonen führen, während Reduktion verschiedene reduzierte Formen von Przewalskinsäure A liefern kann.

Wissenschaftliche Forschungsanwendungen

Przewalskinsäure A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Phenolsäurereaktionen und -mechanismen.

Biologie: Untersucht werden ihre antioxidativen Eigenschaften und ihr potenzielles schützendes Wirkungspotenzial gegen oxidativen Stress.

Industrie: Verwendung bei der Entwicklung von Antioxidantienformulierungen und -präparaten.

5. Wirkmechanismus

Der Wirkmechanismus der Przewalskinsäure A beinhaltet ihre antioxidativen Eigenschaften. Die Verbindung fängt freie Radikale ab und reduziert oxidativen Stress, wodurch Zellen und Gewebe vor Schäden geschützt werden. Sie zielt auf verschiedene molekulare Signalwege ab, die an oxidativem Stress und Entzündungen beteiligt sind, darunter der Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Signalweg und der Mitogen-Activated Protein Kinase (MAPK)-Signalweg .

Ähnliche Verbindungen:

Salvianolic Säure B: Ein wichtiger wasserlöslicher Bestandteil der Salvia miltiorrhiza-Wurzel, bekannt für seine therapeutischen Wirkungen.

Danshensu: Eine weitere Verbindung, die aus Salvianolic Säure B gewonnen wird, mit ähnlichen antioxidativen Eigenschaften.

Vergleich: Przewalskinsäure A ist aufgrund ihrer höheren biologischen Aktivität und ihrer besseren Wasserlöslichkeit im Vergleich zu ähnlichen Verbindungen wie Salvianolic Säure B und Danshensu einzigartig. Ihre starken antioxidativen Eigenschaften und ihre schützenden Wirkungen gegen Ischämie-Reperfusionsschäden machen sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen .

Wirkmechanismus

The mechanism of action of przewalskinic acid A involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells and tissues from damage. It targets various molecular pathways involved in oxidative stress and inflammation, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the mitogen-activated protein kinase (MAPK) pathway .

Vergleich Mit ähnlichen Verbindungen

Salvianolic Acid B: A major water-soluble ingredient of Salvia miltiorrhiza root, known for its therapeutic effects.

Danshensu: Another compound derived from salvianolic acid B, with similar antioxidant properties.

Comparison: Przewalskinic acid A is unique due to its higher biological activity and better water solubility compared to similar compounds like salvianolic acid B and danshensu. Its potent antioxidant properties and protective effects against ischemia-reperfusion injuries make it a valuable compound for scientific research and therapeutic applications .

Eigenschaften

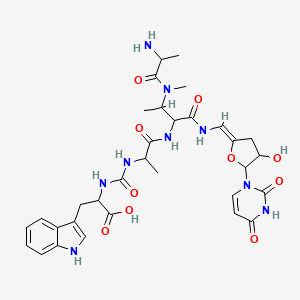

IUPAC Name |

(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHXGOBGPWPCCK-DBLORFJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

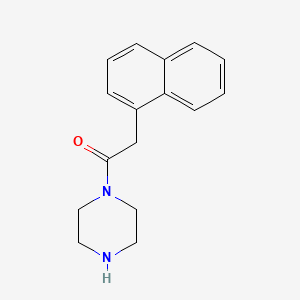

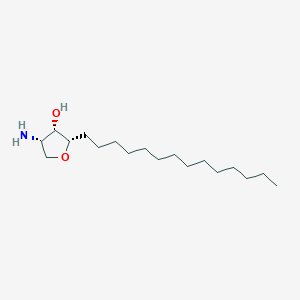

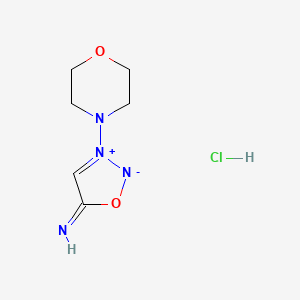

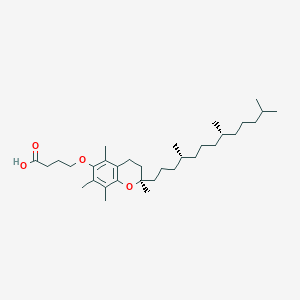

Feasible Synthetic Routes

Q1: What is Przewalskinic acid A and where is it found?

A1: this compound is a phenolic acid first isolated from the root of Salvia przewalskii Maxim, a plant traditionally used in Chinese medicine. [] Its presence has also been studied in Salvia miltiorrhiza, another species known for its medicinal properties. []

Q2: How does the drying process of Salvia miltiorrhiza affect this compound content?

A2: Research indicates that drying significantly increases the levels of free this compound in Salvia miltiorrhiza. [] This suggests that during growth, the compound primarily exists in a bound form, possibly linked to polysaccharides. The drying process, potentially through enzymatic action, likely breaks these bonds, leading to a higher concentration of the free acid. []

Q3: What analytical techniques are used to identify and quantify this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR, ¹H-NMR, and two-dimensional COSY experiments, has been crucial in elucidating the structure of this compound. [] For quantification, especially in analyzing free and bound forms, Ultra Performance Liquid Chromatography (UPLC) has been employed. []

Q4: Has the synthesis of this compound or related compounds been achieved?

A4: Yes, research indicates successful synthesis of trimethyl this compound. [] While the provided abstract doesn't offer detailed methodology, this suggests ongoing efforts to produce the compound synthetically, potentially paving the way for further research and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)

![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)

![[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242366.png)